molecular formula C5H5NOS B022836 N-Hydroxypyridine-4-thione CAS No. 101084-70-2

N-Hydroxypyridine-4-thione

Cat. No. B022836
M. Wt: 127.17 g/mol
InChI Key: PMKUJLHDVRBNSN-UHFFFAOYSA-N
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Description

N-Hydroxypyridine-4-thione is a heterocyclic compound that has been widely studied for its potential applications in various fields. It is a sulfur-containing compound that can be synthesized through various methods and has been shown to have unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of N-Hydroxypyridine-4-thione is not fully understood. It has been proposed that the compound acts as a free radical scavenger, protecting cells from oxidative stress. N-Hydroxypyridine-4-thione has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.

Biochemical And Physiological Effects

N-Hydroxypyridine-4-thione has been shown to have unique biochemical and physiological effects. It has been shown to possess antioxidant properties, protecting cells from oxidative stress. N-Hydroxypyridine-4-thione has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, the compound has been investigated for its potential antitumor effects, inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

N-Hydroxypyridine-4-thione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable under normal laboratory conditions. However, N-Hydroxypyridine-4-thione has some limitations for lab experiments. The compound is highly reactive and can form complexes with metal ions, which can interfere with certain assays. Additionally, the compound has a strong odor, which can be unpleasant for researchers working with the compound.

Future Directions

There are several future directions for the study of N-Hydroxypyridine-4-thione. One area of research is the investigation of the compound's potential use as a chelating agent in metal ion complexation studies. Another area of research is the development of new compounds based on the structure of N-Hydroxypyridine-4-thione for potential medicinal applications. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxypyridine-4-thione and its potential use in the treatment of various diseases.

Synthesis Methods

N-Hydroxypyridine-4-thione can be synthesized through several methods. One of the most common methods is the reaction of pyridine-4-thiol with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate. Another method involves the reaction of pyridine-4-thiol with nitric acid in the presence of a dehydrating agent such as phosphorus pentoxide. The synthesis of N-Hydroxypyridine-4-thione can also be achieved through the reaction of pyridine-4-thiol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Scientific Research Applications

N-Hydroxypyridine-4-thione has been extensively studied for its potential applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. It has also been investigated for its potential use as a chelating agent in metal ion complexation studies. N-Hydroxypyridine-4-thione has been used in the synthesis of various compounds with potential medicinal applications, including anti-cancer and anti-inflammatory agents.

properties

CAS RN

101084-70-2

Product Name

N-Hydroxypyridine-4-thione

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

1-hydroxypyridine-4-thione

InChI

InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H

InChI Key

PMKUJLHDVRBNSN-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=S)O

Canonical SMILES

C1=CN(C=CC1=S)O

Other CAS RN

101084-70-2

synonyms

4-HPT cpd
N-hydroxypyridine-4-thione

Origin of Product

United States

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